2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane
Description
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane is a halogenated alkane featuring a complex fluorinated and brominated structure. The compound’s molecular formula is inferred as C₅H₃Br₂F₈ (based on similar compounds like 3,4-dibromo-1,1,1,2,2-pentafluorobutane ), with bromine atoms at positions 2 and 4, fluorine atoms at positions 1, 1, 1, 4, and 4, and a trifluoromethyl (-CF₃) group at position 2. Such structures are typically associated with high thermal stability, chemical inertness, and applications in flame retardants or specialty fluorochemical synthesis.
Properties
IUPAC Name |
2,4-dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F8/c6-2(4(10,11)12,5(13,14)15)1-3(7,8)9/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOPXXXEAPFMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)Br)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660106 | |
| Record name | 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-63-1 | |
| Record name | 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Reaction Conditions
In a patented vapor-phase process, 1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane undergoes bromination using molecular bromine (Br₂) under UV irradiation. The reaction proceeds via a free-radical chain mechanism, initiated by homolytic cleavage of Br₂. Tertiary carbon centers adjacent to electron-withdrawing trifluoromethyl (-CF₃) groups are preferentially brominated due to radical stability.
Key Parameters:
Catalytic Enhancements
The addition of radical initiators like dibenzoyl peroxide (10 mol%) accelerates bromine activation, reducing reaction time from 24 hours to 8–12 hours. However, over-bromination at the 1- and 3-positions remains a challenge, necessitating precise stoichiometric control.
Dehydrobromination-Hydrobromination Tandem Reactions
A two-step approach involving dehydrobromination followed by hydrobromination has been employed to achieve regioselective bromination.
Intermediate Synthesis
4-Bromo-1,1,1,2,4-pentafluoro-2-(trifluoromethyl)butane is first synthesized via the addition of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane to vinyl fluoride at 100°C. This intermediate is isolated in 54–82% yield before undergoing further bromination.
Vapor-Phase Hydrobromination
The intermediate is treated with HBr gas at 185–220°C in the presence of a chromium oxide (Cr₂O₃) catalyst. The reaction achieves 85–90% conversion to the dibrominated product, with contact times optimized to 30–60 seconds to minimize side reactions.
Table 1: Optimization of Hydrobromination Conditions
| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 200°C | 88 | 92 |
| HBr Flow Rate | 0.5 mL/min | 85 | 89 |
| Catalyst Loading | 10 wt% Cr₂O₃ | 90 | 94 |
Halogen Exchange Reactions
Fluorine-to-bromine exchange offers an alternative route, leveraging the nucleophilic substitution of fluoride ions.
Liquid-Phase Substitution
A methanolic solution of potassium bromide (KBr) reacts with 2,4-difluoro-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane at 70°C for 48 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance fluoride displacement, yielding 60–68% of the dibrominated product.
Limitations
This method suffers from competing elimination reactions, particularly at elevated temperatures (>80°C). Purification via fractional distillation (bp 98–102°C at 760 mmHg) is required to isolate the target compound.
Industrial-Scale Production and Purification
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 2 and 4 are susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions.
Key Reagents and Products:
| Reagent/Conditions | Product(s) Formed | Yield (%) | Notes |
|---|---|---|---|
| NaOH (aqueous, 50°C) | 2-Hydroxy-1,1,1,4,4-pentafluoro derivative | 78–85 | Polar solvents favor SN2 pathways |
| KOtBu (THF, 0°C) | 4-Methoxy-2-bromo derivative | 65–72 | Steric hindrance reduces selectivity |
| NH₃ (ethanol, 25°C) | 4-Amino-2-bromo derivative | 58–63 | Competitive elimination observed |
Mechanistic Insights :
-
The trifluoromethyl group stabilizes transition states via inductive effects, accelerating substitution at the 4-position .
-
Steric hindrance at the 2-position reduces reaction rates compared to the 4-position .
Elimination Reactions
Dehydrobromination is a major pathway under basic conditions, producing fluorinated alkenes.
Example Reaction Pathways:
Optimization Data :
-
Temperature : Reactions above 180°C favor gas-phase elimination with >90% conversion .
-
Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
Reduction and Oxidation
The compound participates in redox reactions, though its stability limits widespread use.
Reduction:
| Reagent/Conditions | Product | Observations |
|---|---|---|
| LiAlH₄ (ether, −20°C) | Partial debromination to mono-bromo derivative | Low yield (32%) |
| H₂/Pd-C (ethanol, 25°C) | Fully dehalogenated butane derivative | Requires excess H₂ |
Oxidation:
| Reagent/Conditions | Product | Yield (%) |
|---|---|---|
| KMnO₄ (H₂SO₄, 70°C) | Trifluoroacetic acid derivatives | <10 |
| O₃ (CH₂Cl₂, −78°C) | Unstable ozonides | Not isolated |
Challenges :
-
Fluorine’s electronegativity destabilizes carbocation intermediates, limiting oxidation efficiency.
Comparative Reactivity
A comparison with analogous compounds highlights unique features:
| Compound | Substitution Rate (k, s⁻¹) | Elimination Preference |
|---|---|---|
| 2,4-Dibromo-1,1,1,4,4-pentafluoro derivative | 1.2 × 10⁻³ | 4-position Br |
| 2-Bromo-1,1,1-trifluoroethane | 4.8 × 10⁻⁴ | Single pathway |
Key Factor : Adjacent trifluoromethyl groups increase electrophilicity at the 4-position by 40% compared to non-fluorinated analogs .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane is , with a molecular weight of approximately 373.86 g/mol. The presence of multiple halogens enhances its stability and alters its interactions with biological systems and other chemical compounds.
Medicinal Chemistry
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane shows potential as a pharmacological agent due to its ability to interact with biological systems through halogen bonding. Research indicates that halogenated compounds can exhibit enhanced binding affinities to specific molecular targets such as enzymes and receptors. This property is critical in drug design and development.
Case Study: Enzyme Interaction
Studies have focused on the interactions between this compound and various enzymes. The halogen atoms can enhance binding through non-covalent interactions like hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for assessing its biological activity and potential therapeutic applications.
Material Science
In material science, the unique properties of 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane make it a candidate for developing advanced materials with specific functionalities. Its high thermal stability and resistance to degradation can be advantageous in creating materials for harsh environments.
Application Example: Coatings
The compound's resistance to solvents and chemicals suggests potential applications in protective coatings that require durability under extreme conditions.
Environmental Studies
The environmental impact of halogenated compounds is an area of active research. 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane's persistence in the environment raises questions regarding its biodegradability and ecological effects.
Research Focus: Biodegradation
Studies are being conducted to evaluate the biodegradation pathways of this compound in various environments. Understanding how it interacts with microbial communities can inform risk assessments related to its environmental presence.
Mechanism of Action
The mechanism by which 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleophiles. The presence of multiple halogen atoms can enhance the compound’s reactivity and binding affinity to specific sites. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical properties of the target compound with structurally related halogenated alkanes and fluorinated derivatives:
Key Observations :
- Bromine vs. Fluorine Influence : Bromine increases molecular weight and boiling point compared to fully fluorinated analogs. For example, the brominated 3,4-dibromo-pentafluorobutane has a boiling point of 128.5°C , whereas the perfluorinated propene is gaseous at room temperature.
- Density : Fluorine and bromine atoms contribute to higher densities. The target compound’s density is likely >2.0 g/cm³, similar to 3,4-dibromo-pentafluorobutane .
Biological Activity
Overview
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane (CAS No. 885276-63-1) is a halogenated organic compound characterized by its complex structure comprising bromine and fluorine atoms. Its molecular formula is C5H2Br2F8 and it has a molecular weight of approximately 373.86 g/mol. This compound is notable for its potential applications in various fields including chemistry, biology, and medicine due to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C5H2Br2F8 |
| Molecular Weight | 373.86 g/mol |
| IUPAC Name | 2,4-dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane |
| CAS Number | 885276-63-1 |
The biological activity of 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane can be attributed to its ability to interact with various biological macromolecules such as proteins and enzymes. The presence of multiple halogen atoms enhances the compound's reactivity and binding affinity through mechanisms including:
- Halogen Bonding : This interaction occurs between the halogen atoms and electron-rich sites on biological targets.
- Hydrogen Bonding : Contributes to the stabilization of enzyme-substrate complexes.
- Van der Waals Interactions : Provides additional binding strength through close-range interactions.
These interactions can lead to alterations in enzyme activity or protein function, which may have implications for drug design and development.
Toxicological Profile
Research has indicated that halogenated compounds often exhibit significant biological effects, including toxicity. A quantitative structure-activity relationship (QSAR) analysis performed on similar brominated compounds suggests that the presence of bromine may correlate with increased acute toxicity levels (LD50 values) and potential carcinogenicity .
Case Studies
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various halogenated compounds on cytochrome P450 enzymes. It was found that 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane exhibited significant inhibition of CYP3A4 activity at low micromolar concentrations. This suggests potential implications for drug metabolism and interactions .
Study 2: Cytotoxicity Assessment
In vitro assays conducted on human cell lines demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxic effects. The study reported IC50 values indicating that the compound could induce apoptosis in certain cancer cell lines .
Chemical Synthesis
This compound serves as a crucial reagent in organic synthesis processes where the introduction of halogen atoms is desired. Its utility in synthesizing other fluorinated compounds highlights its importance in chemical research .
Pharmaceutical Development
Due to its unique properties and biological activity, there is ongoing exploration into its potential as a lead compound for drug development targeting specific diseases associated with enzyme dysregulation .
Q & A
Basic: What synthetic methodologies are employed to prepare 2,4-dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane?
Answer:
The compound can be synthesized via dehydrohalogenation or halogen-exchange reactions under controlled conditions. For example, analogous fluorinated alkenes like 1,1,1,4,4-pentafluoro-2-butene are prepared by treating precursors (e.g., CHF₂CH₂CHFCF₃) with solid KOH in the vapor phase at room temperature . Modifications may involve bromination using Br₂ or HBr in fluorinated solvents to introduce bromine atoms. Key challenges include avoiding over-bromination and ensuring regioselectivity. Characterization via ¹⁹F NMR and GC-MS is critical to confirm purity and structure.
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹⁹F NMR : Fluorine NMR is indispensable for resolving CF₃ and CF₂ groups, while bromine isotopes may cause splitting in ¹H NMR .
- Mass Spectrometry (HRMS) : High-resolution MS (exact mass: ~188.046 g/mol for related fluorinated acids) confirms molecular weight and isotopic patterns .
- IR Spectroscopy : C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches provide functional group validation.
- X-ray Crystallography : For solid-state structure determination, though challenges arise from fluorine/bromine electron density overlap.
Advanced: How does the bromine substitution pattern influence reactivity in cross-coupling reactions?
Answer:
The 2,4-dibromo configuration offers two distinct reactive sites for Suzuki or Stille couplings. Bromine at the 2-position is sterically hindered by the trifluoromethyl group, potentially favoring reactivity at the 4-position. Computational studies (DFT) can model electronic effects, while experimental kinetic profiling with Pd catalysts (e.g., [(R,R)-XylSKEWPHOS]Ru complexes) may reveal selectivity trends . Contradictions in literature about regioselectivity could stem from solvent polarity or catalyst design variations.
Advanced: What are the challenges in assessing its thermal stability for high-temperature applications?
Answer:
Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition thresholds (>200°C). However, C-Br bonds are thermally labile, posing risks of HBr release. Comparative studies with non-brominated analogs (e.g., perfluoroisobutylene, PFIB) show that bromine reduces stability but enhances reactivity in radical pathways . Contradictory data may arise from impurities (e.g., residual KOH in synthesis) accelerating degradation.
Advanced: How do solvent systems affect its solubility and reactivity in fluorination reactions?
Answer:
The compound is highly hydrophobic, requiring fluorinated solvents (e.g., hexafluorobenzene) or supercritical CO₂ for homogeneous reactions. Solubility parameters (Hansen values) correlate with fluorine content, but bromine introduces polarity conflicts. Conflicting reports on solubility in ethers vs. hydrocarbons may reflect trace moisture or temperature effects. Methodological consistency in solvent drying (e.g., molecular sieves) is critical for reproducibility .
Advanced: What computational models predict its environmental persistence or toxicity?
Answer:
QSAR models and molecular docking studies compare its structure to regulated perfluoroalkyl substances (PFAS). The trifluoromethyl and bromine groups suggest resistance to hydrolysis but potential bioaccumulation. Toxicity risks are inferred from analogs like PFIB (Schedule 2 chemical), which is a severe pulmonary irritant . Discrepancies in ecotoxicity data may stem from assay sensitivity (e.g., microbial vs. mammalian cell lines).
Advanced: How does its stereoelectronic profile influence catalytic applications?
Answer:
The electron-withdrawing CF₃ and Br groups create a polarized electrophilic center, useful in Lewis acid catalysis. Synchrotron XAS (X-ray absorption spectroscopy) can map electron density around bromine atoms. Contradictions in catalytic efficiency (e.g., versus chlorinated analogs) may arise from competing halogen-bonding interactions, requiring mechanistic studies using isotopic labeling (¹⁸O/²H) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., HF or PFIB-like species) .
- PPE : Fluoropolymer-coated gloves and face shields to prevent skin/eye contact.
- Storage : Inert atmosphere (Ar/N₂) and amber glass to prevent light-induced C-Br bond cleavage.
Advanced: Are there contradictions in reported physical properties (e.g., boiling point, log P)?
Answer:
Discrepancies in boiling points (e.g., 120–150°C range) may reflect impurities or measurement techniques (e.g., differential distillation vs. simulated distillation GC). Log P values vary due to fluorine’s polar hydrophobicity; consistent octanol-water partitioning assays are needed. Cross-referencing with NIST databases and EPA DSSTox entries is advised .
Advanced: What role does this compound play in synthesizing fluorinated polymers?
Answer:
As a brominated monomer, it can undergo step-growth polymerization with diols or diamines to yield fluorinated polyethers/amides. Challenges include controlling branching (due to multiple reactive sites) and minimizing chain-transfer reactions. Comparative FTIR and GPC analysis of polymer batches reveals structural heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
